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Quantitative Inhibitor Profile

Parameter Details

Primary Targets CDK8, CDK19 [1] [2]

Biochemical Potency
(IC₅₀)

6-7 nM (CDK8), 6 nM (CDK19) [2]

Cellular Potency (IC₅₀) 9 nM (pSTAT1-Ser727 reduction in SW620 cells) [3] [4]

Selectivity >100-fold selective over 291 other kinases [1] [5] [6]

Key Off-Targets (IC₅₀) PRKCQ (122 nM), GSK3α (462 nM), GSK3β (690 nM) [2]

In Vivo Data Active in Wnt-dependent tumor xenograft models; good oral bioavailability

[1] [4]

Experimental Protocols for Key Assays

The characterization of CCT251545 involved several sophisticated techniques to confirm target engagement

and mechanism of action.

Target Identification: SILAC-Based Affinity Proteomics [5]
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Workflow: An immobilized analog of CCT251545 was used to pull down binding proteins from

lysates of LS174T colon carcinoma cells. Cells were cultured with stable isotope labeling with
amino acids in cell culture (SILAC) for quantitative comparison.

Competition: Binding specificity was tested by displacing proteins from the affinity matrix with
soluble active analogs versus inactive control compounds.

Analysis: Quantitative mass spectrometry identified proteins specifically displaced by active
competitors. CDK8 and CDK19 were identified as the highest-affinity binders, along with

multiple components of the Mediator complex.

Live-Cell Target Engagement: BRET Assay [7]

Principle: This method measures the ability of a compound to displace a cell-permeable

energy transfer probe from a specific CDK in live cells, quantifying target occupancy directly in
a physiological environment.

Procedure: Cells expressing a CDK-NanoLuc fusion protein are incubated with a selective
energy transfer probe. The test inhibitor (e.g., CCT251545) is added, and its potency is

determined by the reduction in Bioluminescence Resonance Energy Transfer (BRET) signal as
it displaces the probe.

Validation: This assay confirmed the high potency and selectivity of CCT251545 for CDK8 and
CDK19 in live cells, with no significant binding to other CDKs [2] [7].

Cellular Thermal Shift Assay (CETSA) [5]

Principle: CETSA assesses target engagement in cells by measuring the stabilization of a
protein to heat-induced denaturation upon binding to a compound.

Application: This technique confirmed direct binding of CCT251545 to both CDK8 and CDK19
in SW620 colorectal cancer cells, providing evidence of direct target engagement in a complex

cellular milieu [5].

Signaling Pathways and Mechanisms

CCT251545 exerts its effects primarily through transcriptional regulation via the Mediator complex. The

diagram below outlines the core mechanism and downstream consequences of CDK8/19 inhibition.
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Summary of CCT251545 mechanisms and downstream effects

Research Applications & Synergistic Effects

Wnt-Driven Cancer Research: CCT251545 demonstrates in vivo activity in Wnt-dependent tumor
xenografts, reducing tumor growth and providing a tool to study this pathway [1] [4].
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Inflammation and Immunotherapy: Research shows CDK8/19 inhibition with CCT251545 can

suppress hyperactive interferon signaling, suggesting potential for managing inflammatory
conditions [8].

Overcoming Multidrug Resistance (MDR): A 2023 study found CCT251545 enhances
chemotherapy in MDR cancers by promoting drug internalization via Rac1-mediated

macropinocytosis, revealing a potential combination therapy strategy [9].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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